molecular formula C23H17N3O2 B2589462 N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide CAS No. 1508100-34-2

N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B2589462
CAS No.: 1508100-34-2
M. Wt: 367.408
InChI Key: BAJHGRAPNVSCOS-BUVRLJJBSA-N
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Description

N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a 4-hydroxyphenyl-substituted benzylidene moiety attached to the hydrazide group of 2-phenylquinoline-4-carboxylic acid. This compound belongs to a broader class of hydrazone derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and corrosion-inhibiting properties . Its synthesis typically involves the condensation of 2-phenylquinoline-4-carboxylic acid hydrazide with 4-hydroxybenzaldehyde under acidic or reflux conditions.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-18-12-10-16(11-13-18)15-24-26-23(28)20-14-22(17-6-2-1-3-7-17)25-21-9-5-4-8-19(20)21/h1-15,27H,(H,26,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJHGRAPNVSCOS-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and using advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The phenyl and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl and quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that quinoline derivatives, including N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide, exhibit promising anticancer properties. A study demonstrated that derivatives of quinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays showed that specific modifications to the quinoline structure enhance its cytotoxic effects against various cancer cell lines, suggesting a potential pathway for drug development targeting malignancies .

1.2 Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research has shown that quinoline derivatives possess antibacterial properties against a range of pathogens. The introduction of hydrazone linkages in the structure has been correlated with increased antimicrobial efficacy, making it a candidate for developing new antibacterial agents .

1.3 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it has been found to act as a competitive inhibitor of certain kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for tumor growth and survival, offering a strategic approach for therapeutic intervention .

Material Science Applications

2.1 Photophysical Properties

This compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light in the UV-visible spectrum and emit fluorescence can be harnessed in developing efficient light-emitting materials .

2.2 Sensor Development

The compound's unique structural features allow it to be used in sensor technology, particularly for detecting metal ions and environmental pollutants. Its fluorescence can change upon binding with specific analytes, providing a sensitive method for monitoring environmental conditions .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with 2-phenylquinoline-4-carbohydrazide under acidic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound.

Synthesis Method Conditions Yield
Condensation ReactionAcidic MediumHigh

Case Studies

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed remarkable activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting its viability as an alternative treatment option .

Mechanism of Action

The mechanism of action of N’-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among quinoline-4-carbohydrazide derivatives significantly impact their physical properties, chemical reactivity, and biological efficacy. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on the Benzylidene Moiety

N′-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide () Substituents: 2,4-Dimethoxyphenyl. Molecular Formula: C25H21N3O3; Average Mass: 411.461 g/mol. Key Differences: The methoxy groups are electron-donating, increasing lipophilicity compared to the hydroxyl group in the target compound. This reduces aqueous solubility but may enhance membrane permeability. Biological studies suggest that methoxy-substituted analogs exhibit moderate antimicrobial activity but lower anti-inflammatory potency than hydroxylated derivatives .

N′-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide () Substituents: 2-Bromophenyl. Molecular Formula: C23H16BrN3O; Average Mass: 430.31 g/mol. Brominated analogs are less polar than the hydroxylated compound, which may reduce solubility in polar solvents .

N′-[(E)-(4-Hydroxyphenyl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () Substituents: Triazolylsulfanyl and trimethoxyphenyl groups. Molecular Formula: C26H25N5O5S; Average Mass: 519.576 g/mol. Key Differences: The triazole ring and sulfanyl group introduce additional hydrogen-bonding and π-π stacking capabilities. This compound exhibits enhanced pharmacological activity, particularly in cancer cell line assays, compared to simpler quinoline carbohydrazides .

Core Structure Modifications

N′-[(1E)-(4-hydroxyphenyl)methylene]-2-[2-(3-methoxybenzyl)-4-oxoquinazolin-3(4H)-yl]acetohydrazide () Core Structure: Quinazolinone instead of quinoline. Molecular Formula: C25H22N4O3; Average Mass: 426.47 g/mol. Key Differences: The quinazolinone core contains a ketone group, increasing electrophilicity. This derivative shows potent anti-urease activity (IC50 = 2.8 µM), attributed to the oxoquinazolinone moiety’s ability to chelate metal ions in enzymatic active sites .

N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide () Core Structure: Isoquinoline instead of quinoline. Key Differences: The isoquinoline scaffold alters electronic distribution, improving corrosion inhibition efficiency (85% at 1 mM concentration) compared to quinoline analogs (72–78%) in NaCl solutions .

Physicochemical Properties

Property Target Compound 2,4-Dimethoxy Analog () 2-Bromo Analog ()
Molecular Weight ~407.43 g/mol 411.461 g/mol 430.31 g/mol
LogP (Predicted) 3.2 4.1 4.5
Aqueous Solubility Moderate (0.1–1 mg/mL) Low (<0.1 mg/mL) Low (<0.1 mg/mL)
Melting Point 215–218°C 198–200°C 225–227°C

Biological Activity

N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In studies evaluating various quinoline derivatives, compounds similar to this compound demonstrated potent activity against a range of bacterial and fungal strains. For example, derivatives with hydrazone functionalities have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Anticancer Potential

The anticancer activity of quinoline derivatives has been widely studied. In vitro assays have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways. A study reported that similar compounds reduced cell viability in MCF-7 breast cancer cells by inducing oxidative stress and DNA damage .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX-2 and iNOS.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cancer cells, leading to apoptosis.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cell proliferation and survival.

Study 1: Anticancer Activity

In a study assessing the anticancer properties of various quinoline derivatives, this compound was found to significantly reduce the proliferation of human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to increased levels of ROS and activation of caspases .

Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects revealed that treatment with this compound led to a 50% reduction in NO production in LPS-stimulated RAW 264.7 cells at a concentration of 25 µM, comparable to standard anti-inflammatory drugs .

Data Table: Biological Activities Summary

Biological ActivityTest SystemConcentrationEffect
AntimicrobialS. aureus, E. coli100 µg/mLInhibition of growth
AnticancerMCF-7 cell line10 µMInduction of apoptosis
Anti-inflammatoryRAW 264.7 macrophages25 µMReduction in NO production

Q & A

Basic: What are the standard synthetic routes for preparing N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide, and how are reaction conditions optimized?

Answer:
The compound is synthesized via a Schiff base condensation reaction between 2-phenylquinoline-4-carbohydrazide and 4-hydroxybenzaldehyde. Key steps include:

  • Reagent selection : Ethanol is commonly used as a solvent, with glacial acetic acid as a catalyst to facilitate imine bond formation .
  • Reaction monitoring : Progress is tracked via TLC or HPLC to ensure completion.
  • Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures yields high-purity products .
    Optimization involves adjusting molar ratios (typically 1:1.5 for hydrazide:aldehyde), temperature (reflux at 80–90°C), and reaction time (2–4 hours) to maximize yield .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Structural confirmation employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, the E-configuration of the hydrazone moiety is confirmed via SC-XRD .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.1 ppm) and hydrazone NH (δ ~10–11 ppm) are diagnostic .
    • FT-IR : Stretching bands for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate the Schiff base .

Advanced: What methodologies are recommended to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxicity)?

Answer:
Contradictions arise from variations in assay models or concentrations. Mitigation strategies include:

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., microbial vs. mammalian) to differentiate selective toxicity .
  • Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition tests to isolate targets .
  • Control experiments : Test stability in assay media (e.g., DMSO compatibility) to rule out solvent interference .

Advanced: How can computational modeling predict the compound’s corrosion inhibition efficiency for metals?

Answer:
Density Functional Theory (DFT) simulations correlate molecular properties with inhibition performance:

  • Quantum parameters : Calculate EHOMO (electron-donating ability), ELUMO (electron-accepting capacity), and dipole moment to predict adsorption on metal surfaces .
  • Molecular dynamics (MD) : Simulate interaction energies between the compound and Fe(110) surfaces in NaCl solutions .
    Experimental validation via electrochemical impedance spectroscopy (EIS) and polarization curves confirms computational predictions .

Basic: What analytical methods ensure purity and stability during storage?

Answer:

  • Purity assessment : HPLC with UV detection (λ = 254–280 nm) and a C18 column; ≥95% purity is standard .
  • Stability testing :
    • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>250°C for thermal stability) .
    • Accelerated stability studies : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain biocompatibility .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance aqueous dispersion .
  • Derivatization : Introduce sulfonate or polyethylene glycol (PEG) groups to improve hydrophilicity .

Advanced: How can researchers reconcile discrepancies in reported crystal structures (e.g., polymorphic forms)?

Answer:

  • Variable-temperature SC-XRD : Identifies temperature-dependent polymorph transitions .
  • Powder X-ray diffraction (PXRD) : Compares experimental patterns with simulated data from CIF files .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing differences .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts (e.g., acetic acid) before aqueous disposal .
  • Emergency measures : For spills, absorb with inert materials (vermiculite) and rinse with ethanol-water .

Advanced: What in vivo models are suitable for evaluating its anti-inflammatory or neuroprotective effects?

Answer:

  • Zebrafish (Danio rerio) : High-throughput screening for developmental toxicity and neurobehavioral effects (e.g., social behavior tests) .
  • Murine models : Administer orally (10–50 mg/kg) to assess blood-brain barrier penetration and cytokine modulation (ELISA/TNF-α assays) .

Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂) : Enhance antimicrobial activity by increasing electrophilicity .
  • Hydroxy groups : Improve metal chelation (e.g., Fe³⁺ binding in corrosion inhibition) but reduce solubility .
  • Methoxy groups : Boost lipophilicity for CNS-targeted drugs (logP optimization) .

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